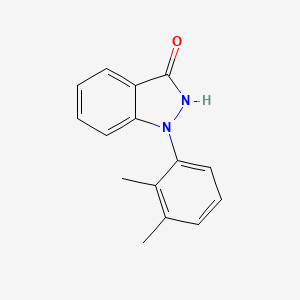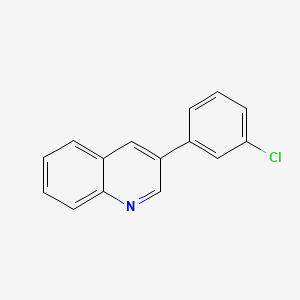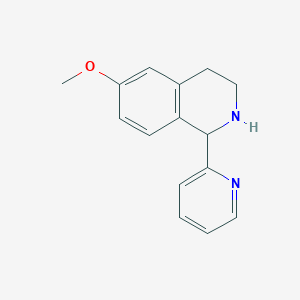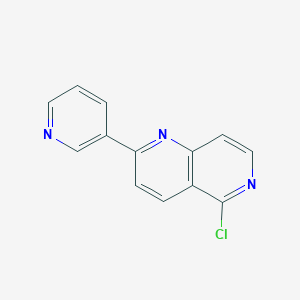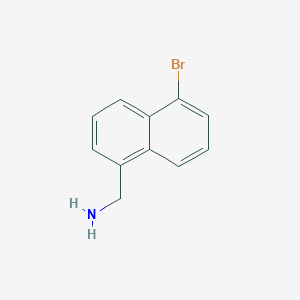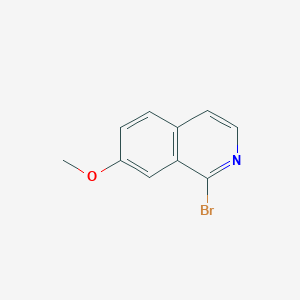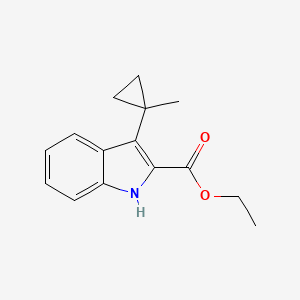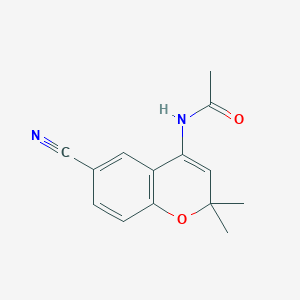![molecular formula C12H8N2O4 B11872228 [2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)
[2,4'-Bipyridine]-3,3'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,4’-Bipyridine]-3,3’-dicarboxylic acid: is an organic compound that belongs to the family of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of carboxylic acid groups at the 3 and 3’ positions of the bipyridine structure. It is a versatile ligand in coordination chemistry and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridine]-3,3’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . The reaction conditions are carefully controlled to achieve high yields.
Industrial Production Methods: Industrial production of [2,4’-Bipyridine]-3,3’-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: [2,4’-Bipyridine]-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The bipyridine structure allows for substitution reactions at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Major Products:
Oxidation: N-oxides of [2,4’-Bipyridine]-3,3’-dicarboxylic acid.
Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.
Substitution: Halogenated or nitrated bipyridine derivatives.
Scientific Research Applications
Chemistry: [2,4’-Bipyridine]-3,3’-dicarboxylic acid is widely used as a ligand in coordination chemistry.
Biology and Medicine: The compound’s ability to form complexes with metal ions makes it useful in biological research. It is used in the development of metal-based drugs and as a probe for studying metal ion interactions in biological systems .
Industry: In the industrial sector, [2,4’-Bipyridine]-3,3’-dicarboxylic acid is employed in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks. These materials have applications in gas storage, separation, and catalysis .
Mechanism of Action
The mechanism of action of [2,4’-Bipyridine]-3,3’-dicarboxylic acid primarily involves its role as a ligand. It coordinates with metal ions through the nitrogen atoms of the pyridine rings and the oxygen atoms of the carboxylic acid groups. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological effects .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but different substitution patterns.
4,4’-Bipyridine: Another bipyridine derivative known for its use in the synthesis of coordination polymers and metal-organic frameworks.
Uniqueness: [2,4’-Bipyridine]-3,3’-dicarboxylic acid is unique due to the specific positioning of the carboxylic acid groups, which can lead to distinct coordination geometries and reactivity compared to other bipyridine derivatives .
Properties
Molecular Formula |
C12H8N2O4 |
|---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
2-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)8-2-1-4-14-10(8)7-3-5-13-6-9(7)12(17)18/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
PVSBGUVURMRTDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=NC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,4'-Bipyridine]-3',5'-dicarboxylic acid](/img/structure/B11872154.png)
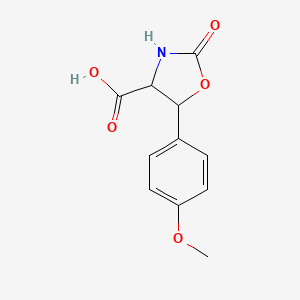
![(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol](/img/structure/B11872167.png)

